molecular formula C17H26N4O B8163894 2-Amino-N-cyclopropyl-5-(4-isopropylpiperazin-1-yl)benzamide

2-Amino-N-cyclopropyl-5-(4-isopropylpiperazin-1-yl)benzamide

Cat. No.: B8163894
M. Wt: 302.4 g/mol
InChI Key: FCHZZJFIZHHVNG-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-5-(4-isopropylpiperazin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclopropyl group, an isopropyl-substituted piperazine ring, and an amino group attached to a benzamide core. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclopropyl-5-(4-isopropylpiperazin-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzamide intermediate.

    Isopropyl Substitution: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine or the cyclopropyl group to a more saturated ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or saturated ring derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

2-Amino-N-cyclopropyl-5-(4-isopropylpiperazin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-5-(4-isopropylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Amino-N-cyclopropylbenzamide: Lacks the piperazine ring and isopropyl group.

    5-(4-Isopropylpiperazin-1-yl)benzamide: Lacks the cyclopropyl group and amino group.

    N-Cyclopropyl-5-(4-isopropylpiperazin-1-yl)benzamide: Lacks the amino group.

Uniqueness: 2-Amino-N-cyclopropyl-5-(4-isopropylpiperazin-1-yl)benzamide is unique due to the combination of its structural features, which may confer specific biological activities and interactions that are not observed in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-amino-N-cyclopropyl-5-(4-propan-2-ylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-12(2)20-7-9-21(10-8-20)14-5-6-16(18)15(11-14)17(22)19-13-3-4-13/h5-6,11-13H,3-4,7-10,18H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHZZJFIZHHVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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